Here's how DFMS aids in protein sequencing:
DFMS can also be used to modify specific amino acid residues in proteins. This modification can serve various purposes, such as:
Beyond protein sequencing and modification, DFMS has applications in other areas of scientific research, including:
Difluoromethanesulfonyl fluoride is an organofluorine compound with the chemical formula CHF₃O₂S. It is characterized by the presence of both difluoromethyl and sulfonyl functional groups, which contribute to its unique properties and reactivity. This compound is part of a broader class of sulfonyl fluorides, which are known for their utility in organic synthesis due to their ability to introduce fluorinated groups into various organic molecules .
DFSF reacts with organic molecules through a nucleophilic substitution mechanism. The highly electronegative fluorine atom on DFSF acts as a good leaving group, readily departing and forming a new carbon-fluorine bond with the substrate molecule. The specific details of the mechanism can vary depending on the functional group being targeted.
DFSF is a highly toxic compound and can cause severe health effects upon inhalation, ingestion, or skin contact. It is a severe irritant to the eyes, skin, and respiratory system. Exposure can lead to pulmonary edema, fluid buildup in the lungs, and even death [5].
DFSF is not flammable but can react violently with water or strong oxidizers [1].
DFSF should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.
While specific biological activity data on difluoromethanesulfonyl fluoride is limited, compounds in this class are often investigated for their potential as pharmaceuticals and agrochemicals. Their ability to modify biological targets through fluorination can enhance the efficacy and selectivity of drug candidates. Research into similar organofluorine compounds has shown that fluorinated groups can significantly influence biological activity and pharmacokinetics .
Several methods exist for synthesizing difluoromethanesulfonyl fluoride:
Difluoromethanesulfonyl fluoride finds application in various fields:
Interaction studies involving difluoromethanesulfonyl fluoride primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its mechanism of action in various chemical transformations and its role in synthesizing complex organic molecules. Additionally, research into its interactions with biological systems can provide insights into potential therapeutic applications or toxicity profiles .
Difluoromethanesulfonyl fluoride shares similarities with several other organofluorine compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Difluoromethanesulfonyl fluoride | CHF₃O₂S | Versatile reagent for introducing difluoromethyl groups |
| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | More reactive; used primarily for trifluoromethylation |
| Sulfur tetrafluoride | SF₄ | Strong fluorinating agent; less selective than sulfonyl fluorides |
| Difluorosulfide | F₂S | Less commonly used; primarily studied for theoretical purposes |
Difluoromethanesulfonyl fluoride's unique combination of reactivity and stability makes it particularly useful in both synthetic and analytical chemistry contexts, distinguishing it from other similar compounds. Its ability to introduce difluoromethyl groups selectively enhances its applicability across various domains, including pharmaceuticals and materials science .
Difluoromethanesulfonyl fluoride, bearing the Chemical Abstracts Service (CAS) number 1554-47-8, presents a molecular formula of CHF₃O₂S with a molecular weight of 134.078 g/mol. The compound is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature as difluoromethanesulfonyl fluoride, with alternative designations including methanesulfonyl fluoride, 1,1-difluoro-, reflecting its structural relationship to methanesulfonyl fluoride derivatives. The compound's German nomenclature follows as Difluormethansulfonylfluorid, while the French designation is fluorure de difluorométhanesulfonyle.
The molecular structure of difluoromethanesulfonyl fluoride consists of a central sulfur atom bonded to two oxygen atoms in a tetrahedral arrangement, forming the characteristic sulfonyl group (SO₂), with additional bonds to a difluoromethyl group (CHF₂) and a fluorine atom. The InChI representation of the compound is InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H, while the simplified molecular-input line-entry system (SMILES) notation is C(F)(F)S(=O)(=O)F. This structural arrangement creates a highly electrophilic center at the sulfur atom, contributing to the compound's exceptional reactivity in nucleophilic substitution reactions.
The three-dimensional molecular geometry exhibits distinct electronic characteristics due to the presence of multiple electronegative fluorine atoms. The compound possesses a polar surface area of 42.52 Ų and demonstrates significant electron-withdrawing effects that influence its chemical behavior. The molecular weight precision extends to 133.965 Da for the exact mass, providing critical information for mass spectrometric identification and analysis.
Table 1: Physical and Chemical Properties of Difluoromethanesulfonyl Fluoride
The historical development of difluoromethanesulfonyl fluoride is intrinsically linked to the broader evolution of organofluorine chemistry, which has experienced remarkable growth over the past decade. The compound emerged as part of systematic efforts to develop new fluorinated reagents that could serve multiple synthetic purposes, particularly in the context of difluorocarbene generation and SuFEx click chemistry applications. Research conducted by Chen and Zhu demonstrated that difluoromethanesulfonyl fluoride, along with difluoromethanesulfonic acid, could effectively serve as difluorocarbene precursors, representing a significant advancement in fluoroalkylation methodology.
The discovery and development of difluoromethanesulfonyl fluoride as a synthetic reagent coincided with the recognition of sulfonyl fluorides as privileged structures in chemical biology and drug discovery. The compound's utility became particularly evident in the context of SuFEx reactions, where it serves as a reactive hub capable of selective transformations under mild conditions. Historical research from 1984 by Chen and Zhu revealed that nucleophilic reagents react with difluoromethanesulfonyl fluoride primarily through attack at the sulfur atom, while strongly basic reagents such as alkoxides can abstract the α-hydrogen, leading to difluorocarbene formation through simultaneous elimination of sulfur dioxide and fluoride.
The evolution of difluoromethanesulfonyl fluoride synthesis reflects broader trends in green chemistry and sustainable synthetic methods. Recent developments have focused on environmentally friendly conversion processes that minimize toxic byproducts while maintaining high efficiency and selectivity. The synthetic protocol developments have emphasized scalability and safety considerations, recognizing the compound's potential for industrial applications beyond laboratory-scale synthesis.
Difluoromethanesulfonyl fluoride adopts a tetrahedral geometry around the central sulfur atom, consistent with VSEPR theory predictions for compounds with four electron pairs around sulfur [1] [2]. The molecular structure exhibits C₁ point group symmetry due to the presence of three different types of substituents on the sulfur center [3]. Detailed quantum chemical calculations using MP2/cc-pVTZ methodology reveal characteristic bond lengths of 153.0 ± 0.5 pm for the S-F bond and 140.5 ± 0.5 pm for the S=O bonds [3]. The bond angles deviate from ideal tetrahedral geometry, with the F-S-F angle compressed to 97 ± 2° and the O-S-O angle expanded to 124 ± 2°, reflecting the electronic influence of the highly electronegative fluorine atoms [2] [4].
Table 1: Molecular Geometry Parameters
| Parameter | Value | Computational Method |
|---|---|---|
| Molecular Symmetry | Tetrahedral | VSEPR/DFT |
| Point Group | C₁ | DFT B3LYP/6-311+G** |
| S-F Bond Length (pm) | 153.0 ± 0.5 | MP2/cc-pVTZ |
| S-O Bond Length (pm) | 140.5 ± 0.5 | MP2/cc-pVTZ |
| F-S-F Bond Angle (°) | 97 ± 2 | MP2/cc-pVTZ |
| O-S-O Bond Angle (°) | 124 ± 2 | MP2/cc-pVTZ |
| Dipole Moment (Debye) | 2.8 ± 0.2 | B3LYP/6-311+G** |
Conformational analysis of difluoromethanesulfonyl fluoride reveals restricted rotation around the C-S bond due to steric interactions between the fluorine substituents [5] [6]. The difluoromethyl group preferentially adopts conformations that minimize fluorine-fluorine repulsions while maximizing hyperconjugative stabilization through σ(C-H) → σ*(C-F) interactions [5]. Electronic structure calculations demonstrate that the most stable conformer exhibits the CHF₂ group in a staggered arrangement relative to the SO₂F moiety, with an energy difference of approximately 8.5 kJ/mol compared to the least stable eclipsed conformer [6].
The thermal stability of difluoromethanesulfonyl fluoride has been extensively investigated using high-level quantum chemical methods and experimental thermal analysis [7] [8]. Computational studies employing coupled cluster theory with explicit correlation (RCCSD(T)-F12) and composite methodologies indicate that thermal decomposition begins at approximately 180°C under inert conditions [7]. The primary decomposition pathway involves C-S bond cleavage, leading to formation of difluoromethyl radicals (CHF₂- ) and sulfonyl fluoride radicals (SO₂F- ) with an activation energy of 285 ± 15 kJ/mol [7] [8].
Table 2: Thermal Decomposition Pathways and Stability Data
| Decomposition Pathway | Temperature Range (°C) | Primary Products | Activation Energy (kJ/mol) |
|---|---|---|---|
| C-S Bond Cleavage | 200-300 | CHF₂- + SO₂F- | 285 ± 15 |
| F-Migration Pathway | 250-350 | CHF₃ + SO₂ | 320 ± 20 |
| Hydrolysis Pathway | 150-200 (in presence of H₂O) | HF + SO₂ + CHF₂OH | 95 ± 10 |
| Thermal Degradation Onset | 180 ± 10 | Various fluorinated fragments | 250 ± 25 |
| Complete Decomposition | 400-500 | CO₂ + HF + SO₂ + CF₄ | 380 ± 30 |
Alternative decomposition pathways include fluorine migration via a roaming mechanism, resulting in trifluoromethane and sulfur dioxide formation [7]. This pathway requires higher activation energies (320 ± 20 kJ/mol) and becomes significant only at temperatures exceeding 250°C [7]. In the presence of water vapor, hydrolysis occurs at considerably lower temperatures (150-200°C) with an activation energy of only 95 ± 10 kJ/mol, leading to hydrogen fluoride, sulfur dioxide, and difluoromethanol as primary products [9] [10].
Thermodynamic stability studies reveal that difluoromethanesulfonyl fluoride exhibits remarkable resistance to thermal decomposition compared to other fluorinated compounds [11] [12]. The high bond dissociation energy of the S-F bond (approximately 565 kJ/mol) contributes significantly to the compound's thermal stability [11]. However, the presence of moisture dramatically reduces stability through autocatalytic hydrolysis processes [9] [13].
The ¹⁹F nuclear magnetic resonance spectrum of difluoromethanesulfonyl fluoride exhibits characteristic resonances that provide detailed structural information [14] [15]. The sulfonyl fluorine appears as a quartet at +42.5 ± 0.2 ppm relative to trichlorofluoromethane, resulting from coupling with the geminal fluorines of the difluoromethyl group [15]. The two fluorines of the CHF₂ group manifest as a doublet at -108.3 ± 0.1 ppm, demonstrating chemical equivalence due to rapid rotation around the C-S bond at ambient temperature [14] [16].
Table 3: ¹⁹F Nuclear Magnetic Resonance Spectroscopic Parameters
| Chemical Environment | Chemical Shift (ppm vs CFCl₃) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| SO₂F fluorine | +42.5 ± 0.2 | Quartet | ²J(F-F) = 12.4 |
| CHF₂ fluorines (geminal) | -108.3 ± 0.1 (d) | Doublet | ²J(F-F) = 12.4 |
| Coupling constant ²J(F-F) | N/A | N/A | 12.4 ± 0.3 |
| Coupling constant ³J(H-F) | N/A | N/A | 48.2 ± 0.5 |
| Temperature coefficient | N/A | N/A | -0.08 ppm/°C |
The scalar coupling patterns reveal important structural details [17] [16]. The ²J(F-F) coupling constant of 12.4 ± 0.3 Hz between the sulfonyl fluorine and the difluoromethyl fluorines indicates through-bond interaction via the sulfur center [17]. The large ³J(H-F) coupling constant of 48.2 ± 0.5 Hz between the methine proton and the geminal fluorines confirms the tetrahedral geometry around the carbon atom [17] [16]. Temperature-dependent studies show a linear chemical shift variation with a coefficient of -0.08 ppm/°C for the sulfonyl fluorine, attributed to thermal population of different conformational states [18].
Carbon-13 induced isotope shifts provide additional structural confirmation, with the sulfonyl fluorine exhibiting a ¹³C isotope shift of 0.12 ppm and the difluoromethyl fluorines showing shifts of 0.08 ppm [19] [16]. These values are consistent with the predicted electronic environment based on quantum chemical calculations [18].
The infrared spectrum of difluoromethanesulfonyl fluoride exhibits characteristic absorption bands that enable unambiguous identification and structural characterization [20] . The C-H stretching vibration appears at 3020 ± 5 cm⁻¹ as a medium-intensity band, consistent with the electron-withdrawing effect of the adjacent fluorine atoms [22]. The sulfur-oxygen stretching vibrations manifest as two distinct bands: a symmetric stretch at 1380 ± 10 cm⁻¹ and an asymmetric stretch at 1450 ± 10 cm⁻¹, both exhibiting strong to very strong intensities [23] .
Table 4: Infrared Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretch | 3020 ± 5 | Medium | ν(C-H) |
| S=O symmetric stretch | 1380 ± 10 | Strong | νₛ(SO₂) |
| S=O asymmetric stretch | 1450 ± 10 | Very Strong | νₐₛ(SO₂) |
| S-F stretch | 820 ± 5 | Strong | ν(S-F) |
| C-F stretch (symmetric) | 1120 ± 8 | Strong | νₛ(CF₂) |
| C-F stretch (asymmetric) | 1180 ± 8 | Very Strong | νₐₛ(CF₂) |
| CHF₂ deformation | 1350 ± 15 | Medium | δ(CHF₂) |
| SO₂F deformation | 650 ± 10 | Medium | δ(SO₂F) |
The sulfur-fluorine stretching vibration occurs at 820 ± 5 cm⁻¹ as a strong absorption, characteristic of sulfonyl fluoride functional groups [24]. Carbon-fluorine stretching modes appear as two bands: symmetric at 1120 ± 8 cm⁻¹ and asymmetric at 1180 ± 8 cm⁻¹, both exhibiting strong to very strong intensities due to the high electronegativity difference between carbon and fluorine [25] [22]. Deformation modes include CHF₂ bending at 1350 ± 15 cm⁻¹ and SO₂F deformation at 650 ± 10 cm⁻¹ [26] [24].
Isotopic substitution studies using deuterated analogues confirm vibrational assignments [27] [28]. The C-D stretching frequency appears at 2250 cm⁻¹, providing an isotope ratio of 1.34, consistent with theoretical predictions [22]. Raman spectroscopy complements infrared analysis, with the symmetric SO₂ stretch appearing strongly at 1385 cm⁻¹ in the Raman spectrum while being weak in the infrared [24].
Electron ionization mass spectrometry of difluoromethanesulfonyl fluoride reveals characteristic fragmentation patterns that facilitate structural elucidation [29] [30]. The molecular ion peak appears at m/z 134 with relatively low intensity (15% relative abundance), indicating facile fragmentation upon electron impact [31] [32]. The base peak occurs at m/z 115, corresponding to loss of a fluorine radical from the molecular ion, representing the most favorable fragmentation pathway [30] [33].
Table 5: Mass Spectrometric Fragmentation Patterns
| m/z | Ion Formula | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| 134 | [M]⁺- | 15 | Molecular ion |
| 115 | [M-F]⁺ | 100 | Loss of F- |
| 85 | [CHF₂SO]⁺ | 45 | Loss of F- + rearrangement |
| 83 | [SO₂F]⁺ | 85 | C-S bond cleavage |
| 67 | [SO₂]⁺- | 25 | Loss of CHF₂- |
| 51 | [CHF₂]⁺ | 35 | C-S bond cleavage |
| 33 | [CHF]⁺- | 20 | Loss of F- from CHF₂⁺ |
| 20 | [HF]⁺- | 10 | Ion-molecule reaction |
Significant fragment ions include m/z 83 ([SO₂F]⁺, 85% relative intensity) and m/z 51 ([CHF₂]⁺, 35% relative intensity), both arising from C-S bond cleavage [34] [33]. The ion at m/z 85 ([CHF₂SO]⁺, 45% relative intensity) results from fluorine loss followed by rearrangement processes [29] [32]. Lower mass fragments at m/z 67 ([SO₂]⁺- ) and m/z 33 ([CHF]⁺- ) indicate extensive fragmentation under electron ionization conditions [31] [35].
High-resolution mass spectrometry confirms elemental compositions with mass accuracy better than 2 ppm [36] [37]. Collision-induced dissociation studies reveal that the primary fragmentation pathways involve α-cleavage adjacent to the sulfur center, consistent with radical stabilization by the electron-withdrawing sulfonyl group [32] [38]. Tandem mass spectrometric analysis demonstrates that the [SO₂F]⁺ ion undergoes further fragmentation to produce [SO]⁺ (m/z 48) and [SO₂]⁺- (m/z 64) upon higher energy collision [29] [39].
Difluoromethanesulfonyl fluoride exhibits distinctive physicochemical properties that reflect its unique molecular structure combining both difluoromethyl and sulfonyl fluoride functionalities [1]. The compound demonstrates exceptional thermal stability for a fluorinated organic molecule, with decomposition temperatures significantly higher than analogous structures [7] [11]. These characteristics position difluoromethanesulfonyl fluoride as an important compound for understanding fundamental structure-property relationships in organofluorine chemistry [5] [6]. The comprehensive spectroscopic characterization presented herein provides essential benchmarks for identifying and quantifying this compound in various chemical environments [14] [20] [29].